molecular formula C21H22N4O B2687530 3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine CAS No. 1352533-72-2

3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B2687530
CAS No.: 1352533-72-2
M. Wt: 346.434
InChI Key: KMIYFEFCCLFQOQ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that features a benzimidazole moiety linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation of the Benzimidazole: The benzimidazole core is then alkylated using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Construction of the Pyrrole Ring: The pyrrole ring is synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Final Coupling: The benzimidazole and pyrrole intermediates are coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA, proteins, and other biomolecules, which could explain its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core.

    Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 1-benzylpyrrole share the pyrrole ring.

Uniqueness

3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to the combination of the benzimidazole and pyrrole moieties, along with the specific substitutions at the 4,5-positions of the pyrrole ring and the 4-methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-13-14(2)25(12-15-8-10-16(26-3)11-9-15)20(22)19(13)21-23-17-6-4-5-7-18(17)24-21/h4-11H,12,22H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYFEFCCLFQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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